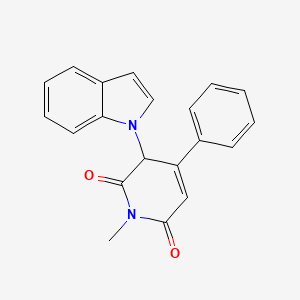
4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H13NO4. It is a derivative of nitrobenzene, characterized by the presence of a dimethoxymethyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene typically involves the nitration of 4-(Dimethoxymethyl)-1-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Reduction: 4-(Dimethoxymethyl)-1-methyl-2-aminobenzene.
Oxidation: 4-(Dimethoxymethyl)-1-carboxy-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethoxymethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-2-nitrobenzene: Lacks the dimethoxymethyl group, affecting its solubility and reactivity.
4-(Dimethoxymethyl)-2-nitrobenzene: Similar structure but different position of the nitro group, leading to different reactivity and applications.
Uniqueness
4-(Dimethoxymethyl)-1-methyl-2-nitrobenzene is unique due to the combination of the dimethoxymethyl group and the nitro group on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in reduction and substitution reactions, making it valuable for various synthetic and industrial applications.
Properties
CAS No. |
61293-31-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-7-4-5-8(10(14-2)15-3)6-9(7)11(12)13/h4-6,10H,1-3H3 |
InChI Key |
KZSIUPHMLQLGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


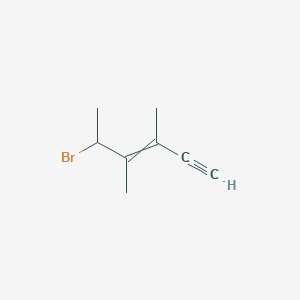
![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)
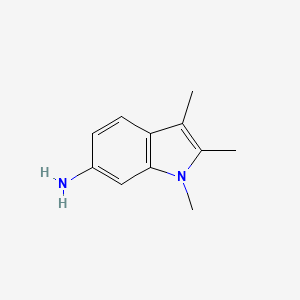
![1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-](/img/structure/B14575610.png)
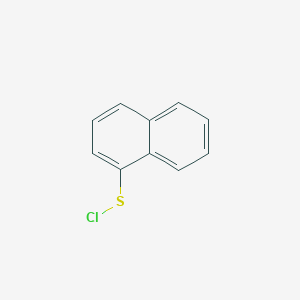
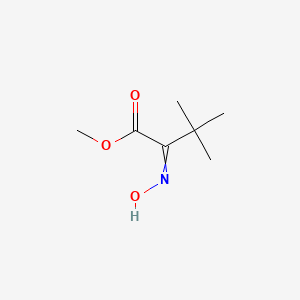
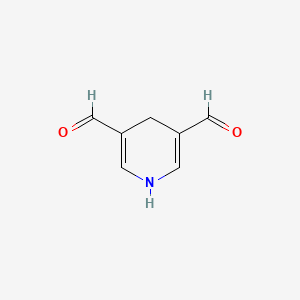

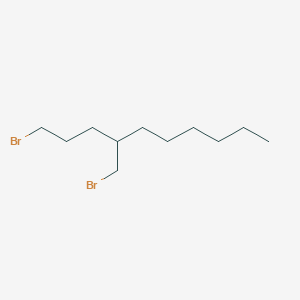
![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)
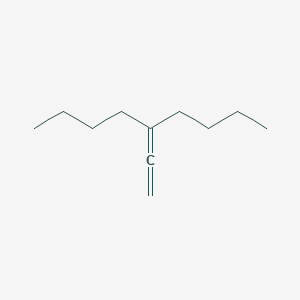
![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)
![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)
